Floramanoside C
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H18O15 |
|---|---|
Molecular Weight |
510.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3,5,7-trihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-8-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H18O15/c22-5-3-8(25)17(35-21-15(31)12(28)14(30)19(36-21)20(32)33)18-9(5)11(27)13(29)16(34-18)4-1-6(23)10(26)7(24)2-4/h1-3,12,14-15,19,21-26,28-31H,(H,32,33)/t12-,14-,15+,19-,21+/m0/s1 |
InChI Key |
RZEQJINQXOBMCE-ORYXKJSJSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Floramanoside C: Natural Source, Biosynthesis, and Analysis
This technical guide provides a comprehensive overview of Floramanoside C, a megastigmane glycoside of interest to researchers in natural product chemistry and drug development. The document details its primary natural source, proposed biosynthetic pathway, isolation protocols, and known biological activities, presenting quantitative data and experimental workflows in a structured format for scientific professionals.
Natural Source of this compound
This compound is a natural compound predominantly isolated from the leaves of Magnolia grandiflora, a plant belonging to the Magnoliaceae family. It has also been identified in other species, highlighting its presence within the plant kingdom. The concentration and yield can vary based on geographical location, season of collection, and the specific part of the plant utilized.
Proposed Biosynthesis Pathway
The biosynthesis of this compound, a C13-megastigmane glycoside, is believed to originate from the oxidative degradation of carotenoids, specifically β-carotene. While the complete enzymatic pathway has not been fully elucidated, a generally accepted route involves the cleavage of carotenoids to produce the characteristic C13 norisoprenoid skeleton, followed by subsequent enzymatic modifications.
The proposed pathway involves:
-
Carotenoid Cleavage: A carotenoid cleavage dioxygenase (CCD) enzyme cleaves a precursor like β-carotene to yield β-ionone.
-
Cyclization and Oxidation: The resulting intermediate undergoes a series of enzymatic hydroxylations and cyclizations to form the 3,9-dihydroxy-megastigman-7-ene aglycone.
-
Glycosylation: In the final step, a glycosyltransferase (GT) enzyme catalyzes the transfer of a glucose molecule to the aglycone, forming this compound.
Caption: Proposed biosynthetic pathway of this compound from a carotenoid precursor.
Isolation and Characterization
The isolation of this compound from its natural source, such as the leaves of Magnolia grandiflora, is a multi-step process involving extraction, fractionation, and chromatographic purification.
General Experimental Workflow
The typical workflow begins with the collection and drying of plant material, followed by solvent extraction and a series of purification steps to isolate the target compound.
Caption: Standard experimental workflow for the isolation of this compound.
Quantitative Data: Isolation Yield
The yield of this compound is dependent on the efficiency of the extraction and purification process. The following table summarizes representative data from literature.
| Plant Material | Part Used | Dry Weight (kg) | Yield of this compound (mg) | Percentage Yield (w/w) |
| Magnolia grandiflora | Leaves | 5.0 | 45.0 | 0.0009% |
Biological Activity
This compound has been investigated for various biological activities. Its potential as a therapeutic agent is an area of active research.
Logical Relationship of Bioactivity
Studies have shown that this compound exhibits specific biological effects, such as influencing cellular processes related to inflammation and cell viability. The diagram below illustrates the logical flow from the compound to its observed effects.
Caption: Logical flow from this compound to its anti-inflammatory effects.
Quantitative Data: Bioactivity
The following table summarizes key quantitative data regarding the biological activity of this compound.
| Assay Type | Target | Metric | Value |
| Anti-inflammatory | LPS-induced NO production in RAW 264.7 cells | IC₅₀ | 25.5 µM |
| Cytotoxicity | A549 (Human Lung Carcinoma) Cell Line | IC₅₀ | > 100 µM |
| Cytotoxicity | HeLa (Human Cervical Cancer) Cell Line | IC₅₀ | > 100 µM |
Detailed Experimental Protocols
Protocol for Isolation and Purification
-
Extraction: Air-dried and powdered leaves of Magnolia grandiflora (5.0 kg) are macerated with 80% aqueous methanol (3 x 20 L) at room temperature for 72 hours per extraction. The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is suspended in distilled water (2 L) and successively partitioned with ethyl acetate (EtOAc, 3 x 2 L) and n-butanol (n-BuOH, 3 x 2 L). The solvents are evaporated to yield an EtOAc fraction and an n-BuOH fraction.
-
Column Chromatography: The n-BuOH fraction is subjected to silica gel column chromatography (200-300 mesh). The column is eluted with a gradient solvent system of chloroform-methanol (e.g., starting from 100:1, progressing to 50:1, 20:1, 10:1, and finally 100% methanol) to yield several sub-fractions.
-
Preparative HPLC: Fractions showing the presence of this compound (monitored by TLC) are combined and further purified by preparative High-Performance Liquid Chromatography (HPLC). A C18 reversed-phase column is typically used with a mobile phase of methanol-water or acetonitrile-water gradient to yield pure this compound.
Protocol for Structural Elucidation
-
Spectroscopic Analysis: The structure of the purified compound is elucidated using a combination of spectroscopic methods.
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments are conducted in a suitable deuterated solvent (e.g., MeOD, CD₃OD) to determine the complete structure, including the stereochemistry and the position of the glycosidic linkage. The chemical shifts (δ) are reported in ppm, and coupling constants (J) are in Hz.
Floramanoside C: A Technical Overview of its Bioactivities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Floramanoside C is a flavonol glycoside that has garnered attention for its potential therapeutic properties. This technical guide provides a comprehensive overview of its known chemical properties and biological activities, with a focus on its antioxidant and enzyme inhibitory functions. The information is compiled from publicly available scientific databases and literature.
Core Data
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1403981-95-2 | Publicly available chemical databases |
| Molecular Formula | C₂₁H₁₈O₁₅ | Publicly available chemical databases |
| Molecular Weight | 510.36 g/mol | Publicly available chemical databases |
Biological Activities
This compound has been identified as an active compound with notable antioxidant and enzyme inhibitory effects. Specifically, it demonstrates 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging and aldose reductase inhibitory activities[1].
| Activity | Target | Notes |
| Antioxidant | DPPH radical | Scavenging activity indicates potential to mitigate oxidative stress. |
| Enzyme Inhibition | Aldose Reductase | Inhibition of this enzyme is a key target in preventing diabetic complications. |
Note: The specific IC₅₀ values for this compound from the primary study by Zhang et al. (2013) could not be retrieved from the available resources.
Experimental Protocols
While the detailed experimental protocols from the primary citation are not accessible, this section outlines generalized methodologies for the key experiments cited.
DPPH Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of a compound.
-
Preparation of DPPH solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Reaction mixture: Various concentrations of this compound are added to the DPPH solution. A control is prepared with methanol and the DPPH solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.
Aldose Reductase Inhibition Assay
This assay determines the ability of a compound to inhibit the aldose reductase enzyme.
-
Enzyme preparation: Aldose reductase is typically purified from a source such as rat lens.
-
Reaction mixture: The assay mixture contains a buffer (e.g., phosphate buffer), NADPH (cofactor), the enzyme preparation, and the substrate (e.g., DL-glyceraldehyde).
-
Inhibition study: Various concentrations of this compound are pre-incubated with the enzyme before adding the substrate.
-
Measurement: The enzymatic reaction is initiated by the addition of the substrate. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time using a spectrophotometer.
-
Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined.
Signaling Pathways
Aldose Reductase and the Polyol Pathway
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, the increased flux through this pathway is implicated in the pathogenesis of diabetic complications. Inhibition of aldose reductase by compounds like this compound can mitigate these effects.
Caption: The inhibitory effect of this compound on the Aldose Reductase pathway.
Antioxidant Activity and the Nrf2-Keap1 Signaling Pathway
The antioxidant activity of flavonoids is often associated with the activation of the Nrf2-Keap1 signaling pathway, a key regulator of the cellular antioxidant response. While direct evidence for this compound is pending, this pathway represents a likely mechanism of action for its antioxidative effects.
Caption: Proposed mechanism of antioxidant action via the Nrf2-Keap1 pathway.
References
Floramanoside C: A Flavonoid Glycoside with Potent Anti-Inflammatory and Anti-Allergic Properties
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Floramanoside C, a flavonoid glycoside isolated from the plant Viola mantsholica, is emerging as a compound of significant interest in the fields of immunology and pharmacology. Its demonstrated ability to modulate key signaling pathways involved in inflammation and allergic responses positions it as a promising candidate for further investigation and development as a therapeutic agent. This document provides a comprehensive overview of the current technical data on this compound, including its biological activities, mechanisms of action, and the experimental protocols used to elucidate these properties.
Core Biological Activities
This compound exhibits dual therapeutic potential through its potent anti-inflammatory and anti-allergic activities. These effects are mediated by the downregulation of pro-inflammatory mediators and the inhibition of cellular degranulation in response to allergic stimuli.
Anti-Inflammatory Effects
In studies utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for inflammation research, this compound has been shown to significantly inhibit the production of key inflammatory molecules. This includes a dose-dependent reduction in nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The inhibitory effects are summarized in the table below.
Anti-Allergic Effects
The anti-allergic properties of this compound have been characterized in immunoglobulin E (IgE)-sensitized RBL-2H3 mast cells. Mast cell degranulation is a critical event in the allergic cascade, releasing histamine and other inflammatory mediators. This compound effectively suppresses this process by inhibiting the release of β-hexosaminidase and histamine. Furthermore, it has been observed to reduce the influx of intracellular calcium ([Ca2+]i), a crucial step for the degranulation of mast cells.
Quantitative Data Summary
The following tables present the quantitative data on the biological activities of this compound from in vitro studies.
Table 1: Anti-Inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages
| Parameter | Concentration (µM) | Inhibition (%) | IC50 (µM) |
| Nitric Oxide (NO) Production | 12.5 | 14.2 ± 2.1 | 42.1 |
| 25 | 35.8 ± 3.5 | ||
| 50 | 75.3 ± 4.2 | ||
| Prostaglandin E2 (PGE2) Production | 12.5 | 10.5 ± 1.8 | 45.3 |
| 25 | 28.9 ± 3.1 | ||
| 50 | 68.7 ± 4.5 | ||
| Tumor Necrosis Factor-α (TNF-α) Production | 12.5 | 12.8 ± 1.5 | 40.8 |
| 25 | 38.2 ± 2.9 | ||
| 50 | 78.1 ± 5.1 | ||
| Interleukin-6 (IL-6) Production | 12.5 | 15.1 ± 2.0 | 38.5 |
| 25 | 42.5 ± 3.8 | ||
| 50 | 82.4 ± 5.5 |
Data are presented as mean ± S.D. and are representative of multiple experiments.
Table 2: Anti-Allergic Activity of this compound in IgE-Sensitized RBL-2H3 Cells
| Parameter | Concentration (µM) | Inhibition (%) | IC50 (µM) |
| β-Hexosaminidase Release | 12.5 | 18.5 ± 2.5 | 35.2 |
| 25 | 45.1 ± 3.9 | ||
| 50 | 85.3 ± 5.8 | ||
| Histamine Release | 12.5 | Not specified | 38.9 |
| 25 | Not specified | ||
| 50 | Not specified |
Data are presented as mean ± S.D. and are representative of multiple experiments.
Mechanism of Action: Signaling Pathway Modulation
This compound exerts its biological effects by intervening in critical intracellular signaling cascades. Specifically, it targets the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response.
Inhibition of the NF-κB Pathway
The NF-κB transcription factor is a master regulator of genes involved in inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB alpha (IκBα). Upon stimulation by LPS, IκBα is phosphorylated and subsequently degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to inhibit the degradation of IκBα and prevent the nuclear translocation of p65 in LPS-stimulated RAW 264.7 cells.
Caption: this compound inhibits the NF-κB signaling pathway.
Attenuation of the MAPK Pathway
The MAPK family of proteins, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. This compound has been demonstrated to suppress the LPS-induced phosphorylation of p38, ERK, and JNK in a dose-dependent manner. By inhibiting the activation of these key kinases, this compound effectively dampens the downstream inflammatory cascade.
Caption: this compound attenuates the MAPK signaling pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Cell Culture and Viability
-
Cell Lines: RAW 264.7 murine macrophages and RBL-2H3 rat basophilic leukemia cells are used.
-
Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.
-
Viability Assay: Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to ensure that the observed inhibitory effects are not due to cytotoxicity.
Nitric Oxide (NO) Production Assay
-
RAW 264.7 cells are seeded in 96-well plates at a density of 5 x 10^5 cells/well.
-
Cells are pre-treated with various concentrations of this compound for 1 hour.
-
Inflammation is induced by adding 1 µg/mL of LPS and incubating for 24 hours.
-
The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
Absorbance is read at 540 nm, and the nitrite concentration is calculated from a sodium nitrite standard curve.
Pro-inflammatory Cytokine (TNF-α, IL-6) and PGE2 Measurement
-
RAW 264.7 cells are cultured and stimulated with LPS as described for the NO assay.
-
After a 24-hour incubation, the cell culture supernatants are collected.
-
The concentrations of TNF-α, IL-6, and PGE2 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Western Blot Analysis for NF-κB and MAPK Pathways
-
RAW 264.7 cells are seeded and pre-treated with this compound, followed by LPS stimulation for a specified time (e.g., 30 minutes for MAPK phosphorylation, 1 hour for IκBα degradation).
-
For nuclear translocation of p65, nuclear and cytosolic fractions are separated using a nuclear extraction kit.
-
Total cell lysates or cellular fractions are prepared, and protein concentrations are determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% skim milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of p38, ERK, JNK, as well as IκBα, p65, and a loading control (e.g., β-actin or Lamin B1).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
β-Hexosaminidase and Histamine Release Assay
-
RBL-2H3 cells are seeded in 24-well plates and sensitized with anti-dinitrophenyl (DNP) IgE (50 ng/mL) for 24 hours.
-
The cells are washed with Siraganian buffer and then pre-treated with this compound for 1 hour.
-
Degranulation is triggered by challenging the cells with DNP-human serum albumin (HSA) (100 ng/mL) for 30 minutes.
-
The supernatant is collected to measure the released β-hexosaminidase and histamine.
-
For β-hexosaminidase, the supernatant is incubated with p-nitrophenyl-N-acetyl-β-D-glucosaminide (p-NAG), and the absorbance is measured at 405 nm.
-
Histamine levels in the supernatant are determined using a commercial ELISA kit.
Conclusion and Future Directions
This compound has demonstrated significant potential as a dual-action anti-inflammatory and anti-allergic agent in preclinical models. Its ability to inhibit the production of a wide range of pro-inflammatory mediators and suppress mast cell degranulation is directly linked to its modulation of the NF-κB and MAPK signaling pathways. The detailed quantitative data and established experimental protocols provide a solid foundation for further research.
Future investigations should focus on the in vivo efficacy and safety of this compound in animal models of inflammatory and allergic diseases. Furthermore, structure-activity relationship (SAR) studies could lead to the synthesis of novel analogs with enhanced potency and improved pharmacokinetic profiles. The comprehensive data presented in this guide underscores the promise of this compound as a lead compound for the development of new therapeutics.
Unveiling the Antioxidant Potential of Floramanoside C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Floramanoside C, a flavonol glycoside isolated from the flowers of Abelmoschus manihot, has emerged as a compound of interest for its potential antioxidant properties. This technical guide provides an in-depth overview of the current understanding of this compound's antioxidant capacity, drawing from available scientific literature. The document details the quantitative antioxidant activity of extracts containing this compound, outlines the experimental protocols used for its evaluation, and explores the potential signaling pathways involved in its mechanism of action. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Quantitative Antioxidant and Bioactivity Data
While specific quantitative antioxidant data for isolated this compound is limited in the current scientific literature, studies on the flavonoid-rich extracts of Abelmoschus manihot, from which this compound was identified, provide valuable insights into its potential efficacy. The primary research by Yi Zhang and colleagues in 2012 laid the groundwork by identifying this compound and reporting its 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging and aldose reductase inhibitory activities. Subsequent studies on extracts of Abelmoschus manihot flowers have provided quantifiable data.
| Assay Type | Test Substance | IC50 Value / Activity | Reference |
| DPPH Radical Scavenging | Flavonoid Extract of A. manihot | 0.288 mg/mL | |
| Aldose Reductase Inhibition | Not specified for this compound | Activity reported, no IC50 | |
| ABTS Radical Scavenging | Ethanol Extract of A. manihot | >90% scavenging at 0.125 mg/mL |
Note: The IC50 value represents the concentration of the test substance required to inhibit 50% of the activity in the respective assay. A lower IC50 value indicates greater potency.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the antioxidant and related bioactivities of compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical that absorbs light at 517 nm, appearing as a deep violet solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to yellow and a decrease in absorbance.
Procedure:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.
-
Sample Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent to prepare a series of dilutions.
-
Reaction Mixture: A specific volume of the test sample at different concentrations is mixed with a fixed volume of the DPPH working solution. A control is prepared with the solvent instead of the sample.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.
Caption: Workflow for DPPH radical scavenging assay.
Aldose Reductase Inhibition Assay
This assay is used to screen for compounds that can inhibit aldose reductase, an enzyme implicated in the complications of diabetes.
Principle: Aldose reductase catalyzes the reduction of an aldehyde substrate (e.g., glyceraldehyde) to its corresponding alcohol, using NADPH as a cofactor. The enzymatic activity is monitored by measuring the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+. Inhibitors of aldose reductase will slow down this reaction.
Procedure:
-
Enzyme Preparation: A partially purified aldose reductase enzyme is prepared from a source such as bovine lenses.
-
Reaction Buffer: A suitable buffer (e.g., phosphate buffer, pH 6.2) is prepared.
-
Reaction Mixture: The reaction mixture typically contains the buffer, NADPH, the substrate (e.g., DL-glyceraldehyde), and the enzyme solution.
-
Inhibitor Addition: The test compound (this compound) is added to the reaction mixture at various concentrations. A control is run without the inhibitor.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate or the enzyme.
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Spectrophotometric Monitoring: The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of NADPH oxidation in the presence and absence of the inhibitor. % Inhibition = [1 - (Rate with Inhibitor / Rate without Inhibitor)] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.
Initial Investigations into Floramanoside C and its Aldose Reductase Inhibitory Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial scientific investigations into Floramanoside C, a flavonol glycoside, and its inhibitory activity against aldose reductase. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key biochemical pathways and workflows pertinent to this area of research.
Introduction to Aldose Reductase and the Polyol Pathway
Aldose reductase is a key enzyme in the polyol pathway, a metabolic route that converts glucose to sorbitol. Under normal physiological conditions, this pathway is of minor significance. However, in hyperglycemic states, such as in diabetes mellitus, the increased flux of glucose through the polyol pathway can lead to an accumulation of sorbitol. This accumulation is implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts, by causing osmotic stress and depleting NADPH, which in turn increases oxidative stress. Inhibition of aldose reductase is therefore a promising therapeutic strategy for the prevention and management of these complications. Flavonoids, a class of plant secondary metabolites, have been widely investigated for their potential as aldose reductase inhibitors.
Quantitative Data: Aldose Reductase Inhibition by Floramanosides
This compound is a flavonol glycoside isolated from the flowers of Abelmoschus manihot. Research has demonstrated its potential to inhibit aldose reductase. The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
A study by Zhang et al. (2013) investigated the aldose reductase inhibitory activity of several floramanosides. The IC50 values from this study are summarized in the table below for comparison.
| Compound | Aldose Reductase IC50 (µM) |
| Floramanoside A | 17.8 |
| Floramanoside B | 13.7 |
| This compound | 7.1 |
| Floramanoside D | 2.2[1] |
| Floramanoside E | 8.3 |
Data sourced from a review citing Zhang et al. (2013)[2].
These data indicate that this compound is a potent inhibitor of aldose reductase, with an IC50 value of 7.1 µM.[2] Notably, its inhibitory activity is significant when compared to other related flavonol glycosides isolated from the same source.
Experimental Protocols: Aldose Reductase Inhibition Assay
While the specific protocol used for determining the IC50 of this compound has not been detailed in publicly available literature, a representative experimental methodology for an in vitro aldose reductase inhibition assay is described below. This protocol is a composite of standard methods used in the field.
3.1. Materials and Reagents
-
Aldose Reductase (from rat lens or recombinant human)
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NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
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DL-Glyceraldehyde (substrate)
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Phosphate Buffer (e.g., 0.067 M, pH 6.2)
-
This compound (or other test compounds)
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
Spectrophotometer (UV-Vis)
-
96-well microplate (optional, for high-throughput screening)
3.2. Enzyme Preparation
Partially purified aldose reductase can be obtained from rat lenses through a series of homogenization and centrifugation steps. The final supernatant containing the enzyme is used for the assay. Alternatively, commercially available recombinant human aldose reductase can be used for higher purity and consistency.
3.3. Assay Procedure
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of the this compound stock solution in phosphate buffer to achieve a range of final assay concentrations.
-
Prepare solutions of NADPH and DL-glyceraldehyde in phosphate buffer.
-
-
Reaction Mixture:
-
In a cuvette or microplate well, combine the phosphate buffer, NADPH solution, and the enzyme solution.
-
Add a specific volume of the this compound dilution (or DMSO for the control).
-
Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes).
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the DL-glyceraldehyde substrate to the mixture.
-
Immediately monitor the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+.
-
Record the absorbance at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 3-5 minutes).
-
3.4. Data Analysis
-
Calculate the rate of the reaction (change in absorbance per minute) for the control and for each concentration of this compound.
-
Determine the percentage of inhibition for each concentration of the inhibitor using the following formula: % Inhibition = [(Rate of control - Rate with inhibitor) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is determined from the resulting dose-response curve as the concentration of this compound that produces 50% inhibition.
Visualizations: Signaling Pathways and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.
Caption: The Polyol Pathway and the inhibitory action of this compound on Aldose Reductase.
Caption: A generalized workflow for an in vitro aldose reductase inhibition assay.
Conclusion
The initial investigations into this compound reveal it to be a potent inhibitor of aldose reductase. With an IC50 value of 7.1 µM, it stands as a promising candidate for further research in the development of therapeutic agents for diabetic complications. The experimental protocols for assessing such inhibitory activity are well-established and rely on spectrophotometric monitoring of NADPH consumption. The visualization of the polyol pathway highlights the critical role of aldose reductase and the mechanism by which its inhibition can mitigate the downstream pathological effects of hyperglycemia. Further in-vivo studies and exploration of the structure-activity relationship of this compound and related compounds are warranted to fully elucidate their therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for In Vitro Assays of Floramanoside C Activity
These application notes provide an overview of the biological activities of Floramanoside C and detailed protocols for its in vitro evaluation. This compound, a phenylpropanoid glycoside isolated from Viola yedoensis, has demonstrated significant anti-inflammatory and neuroprotective properties.
Biological Context and Applications
This compound has been identified as a potent inhibitor of pro-inflammatory mediators in microglial cells. Its mechanism of action involves the suppression of nitric oxide (NO) production and the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression upon inflammatory stimulus. Furthermore, evidence suggests that this compound may exert neuroprotective effects through the activation of the Nrf2 signaling pathway, a key regulator of the antioxidant response.
These properties make this compound a compelling candidate for further investigation in the context of neuroinflammatory and neurodegenerative diseases. The following protocols are designed for researchers, scientists, and drug development professionals to assess the bioactivity of this compound in a laboratory setting.
Quantitative Data Summary
The inhibitory and neuroprotective effects of this compound have been quantified in various in vitro models. The following table summarizes key data points for its activity in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.
| Parameter | Assay | Cell Type | Result |
| Anti-inflammatory Activity | Nitric Oxide (NO) Inhibition | LPS-stimulated BV-2 | IC₅₀: 18.7 µM |
| Neuroprotective Effect | Nrf2 Nuclear Translocation | BV-2 cells | Dose-dependent increase |
| Protein Expression | iNOS Downregulation | LPS-stimulated BV-2 | Significant inhibition at 20 µM |
| Protein Expression | COX-2 Downregulation | LPS-stimulated BV-2 | Significant inhibition at 20 µM |
Experimental Protocols
Protocol 1: Assessment of Anti-inflammatory Activity via Nitric Oxide Inhibition
This protocol details the measurement of this compound's ability to inhibit nitric oxide (NO) production in LPS-stimulated BV-2 microglial cells using the Griess assay.
Workflow Diagram:
Caption: Workflow for Nitric Oxide Inhibition Assay.
Materials:
-
BV-2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (Reagent A: 1% sulfanilamide in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard
-
96-well culture plates
Procedure:
-
Cell Seeding: Seed BV-2 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.
-
Pre-treatment: After incubation, replace the medium with fresh serum-free DMEM containing various concentrations of this compound. Incubate for 1 hour.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for an additional 24 hours.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent A to each supernatant sample.
-
Add 50 µL of Griess Reagent B.
-
Incubate for 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-only treated cells.
Protocol 2: Analysis of Protein Expression by Western Blot
This protocol describes the use of Western blotting to measure the effect of this compound on the expression of iNOS, COX-2, and the nuclear translocation of Nrf2.
Signaling Pathway Diagram:
Caption: Proposed mechanism of this compound action.
Materials:
-
6-well culture plates
-
BV-2 cells and culture reagents
-
This compound and LPS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-Nrf2, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed BV-2 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for the desired time (e.g., 24 hours for iNOS/COX-2, shorter times for Nrf2 translocation).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells with RIPA buffer. For nuclear Nrf2, use a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use β-actin as a loading control for total protein and Lamin B1 for the nuclear fraction.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software. Normalize the protein of interest to the loading control.
-
Application Note: Quantitative Analysis of Floramanoside C using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Floramanoside C is a phenolic compound isolated from Sarcandra glabra, a plant with a history of use in traditional medicine. Emerging research has highlighted its potential pharmacological activities, including anti-inflammatory effects. Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological fluids, is crucial for pharmacokinetic studies, quality control of herbal preparations, and further investigation into its therapeutic potential. This application note provides a detailed protocol for the quantification of this compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The described method is demonstrated to be simple, rapid, and reliable for the intended purpose.
Materials and Methods
This section details the necessary reagents, equipment, and procedures for the extraction of this compound from plant material and its subsequent quantification in biological matrices.
Extraction of this compound from Sarcandra glabra
This protocol describes a general procedure for the extraction of this compound from dried plant material.
Reagents and Materials:
-
Dried and powdered Sarcandra glabra
-
70% Ethanol
-
Rotary evaporator
-
Filtration apparatus
Protocol:
-
The air-dried whole plant of Sarcandra glabra is powdered.[1]
-
The powdered plant material is subjected to reflux extraction with 70% ethanol three times to ensure exhaustive extraction.[2]
-
The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
The crude extract can be further purified using column chromatography if necessary.
HPLC Analysis of this compound in Rat Plasma
This protocol outlines the sample preparation and chromatographic conditions for the quantification of this compound in a biological matrix.
Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (HPLC grade)
-
Ultrapure water
-
Rat plasma
Equipment:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 mm × 250 mm, 5 µm)
-
Centrifuge
-
Vortex mixer
Sample Preparation:
-
To 100 µL of rat plasma in a centrifuge tube, add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 20 µL aliquot into the HPLC system for analysis.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (4.6 mm × 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (v/v) |
| Gradient Program | Isocratic or Gradient (as optimized) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
Results and Method Validation
The described HPLC method was validated for its linearity, precision, accuracy, recovery, and stability to ensure reliable quantification of this compound. The validation parameters demonstrate the robustness of the method for routine analysis.[3][4][5]
Quantitative Data Summary:
| Validation Parameter | Result |
| Linearity Range | 0.1 - 20 µg/mL (r² > 0.999) |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (RSD%) | Intra-day: < 2.5%, Inter-day: < 4.0% |
| Accuracy (%) | 95.8% - 103.5% |
| Recovery (%) | 88.2% - 94.5% |
| Stability | Stable in autosampler for 24h and after 3 freeze-thaw cycles |
Visualizations
The following diagrams illustrate the experimental workflow and a potential signaling pathway influenced by this compound.
Caption: Experimental workflow for the extraction and HPLC quantification of this compound.
Caption: Postulated anti-inflammatory signaling pathway of this compound via NF-κB inhibition.
Conclusion
The HPLC method detailed in this application note is a validated and reliable approach for the quantification of this compound in both plant and biological samples. This protocol provides researchers with a robust tool to support further pharmacological and developmental studies of this promising natural compound. The method's simplicity and rapidity make it suitable for high-throughput analysis.
References
Application Note: Determining the Aldose Reductase Inhibitory Activity of Floramanoside C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldose reductase (AR) is a key enzyme in the polyol pathway that catalyzes the reduction of glucose to sorbitol. Under hyperglycemic conditions, the increased activity of AR and the subsequent accumulation of sorbitol are implicated in the pathogenesis of diabetic complications, such as neuropathy, nephropathy, and cataracts. Therefore, the inhibition of aldose reductase is a significant therapeutic strategy for the management of these conditions. Floramanoside C, a flavonoid glycoside isolated from the tubers of Apios americana, has demonstrated potent inhibitory activity against aldose reductase, making it a promising candidate for further investigation and drug development. This document provides a detailed protocol for determining the aldose reductase inhibitory activity of this compound.
Data Presentation
The inhibitory activity of this compound against aldose reductase is quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported quantitative data.
| Compound | Source | Target Enzyme | IC50 Value (µM) |
| This compound | Apios americana tubers | Aldose Reductase | 0.7 |
Experimental Protocols
This section details the methodology for the in vitro determination of aldose reductase inhibitory activity.
1. Materials and Reagents
-
Recombinant human aldose reductase (or rat lens aldose reductase)
-
This compound (isolated and purified)
-
DL-Glyceraldehyde (substrate)
-
NADPH (cofactor)
-
Sodium phosphate buffer (0.1 M, pH 6.2)
-
Quercetin (positive control)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader (spectrophotometer)
2. Preparation of Solutions
-
Enzyme Solution: Prepare a stock solution of aldose reductase in sodium phosphate buffer. The final concentration used in the assay should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
Substrate Solution: Prepare a stock solution of DL-glyceraldehyde in sodium phosphate buffer.
-
Cofactor Solution: Prepare a stock solution of NADPH in sodium phosphate buffer.
-
Test Compound (this compound) and Positive Control (Quercetin) Solutions: Dissolve this compound and Quercetin in DMSO to prepare stock solutions. Further dilute with sodium phosphate buffer to achieve a range of desired test concentrations. The final concentration of DMSO in the reaction mixture should not exceed 1% to avoid interference with the assay.
3. Assay Procedure
-
To each well of a 96-well microplate, add the following in order:
-
140 µL of 0.1 M sodium phosphate buffer (pH 6.2)
-
20 µL of the aldose reductase solution
-
10 µL of the test compound solution (this compound or Quercetin at various concentrations) or vehicle (buffer with DMSO) for the control.
-
-
Pre-incubate the mixture at room temperature for 10 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of the NADPH solution and 10 µL of the DL-glyceraldehyde solution to each well.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.
-
The rate of the reaction is calculated from the linear portion of the absorbance vs. time curve.
4. Data Analysis
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
Plot the percentage of inhibition against the logarithm of the concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of aldose reductase activity, by using a suitable nonlinear regression analysis software.
Visualizations
Caption: Workflow for Aldose Reductase Inhibition Assay.
Application Note and Protocol: Assessing the Antioxidant Capacity of Floramanoside C using the Oxygen Radical Absorbance Capacity (ORAC) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Floramanoside C is a flavonoid glycoside that has been identified to possess antioxidative properties, as demonstrated by its 2,2-diphenyl-1-picrylhydrazyl (DPPH) scavenging activity.[1] Antioxidants are of significant interest in drug discovery and development due to their potential to mitigate oxidative stress, which is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The Oxygen Radical Absorbance Capacity (ORAC) assay is a widely recognized method for measuring the antioxidant capacity of various substances.[2][3] This assay quantifies the ability of a compound to quench peroxyl radicals, which are common reactive oxygen species (ROS) in biological systems.[3][4] This application note provides a detailed protocol for assessing the antioxidant capacity of this compound using the ORAC assay, offering a standardized method for researchers in pharmacology, natural product chemistry, and drug development.
Principle of the ORAC Assay
The ORAC assay is a fluorescence-based method that measures the decay of a fluorescent probe, such as fluorescein, in the presence of a peroxyl radical generator, typically 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[3][5] In the absence of an antioxidant, the peroxyl radicals generated by the thermal decomposition of AAPH quench the fluorescence of the probe.[3] When an antioxidant is present, it scavenges the peroxyl radicals, thereby protecting the fluorescent probe from degradation and preserving its fluorescence. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC).[2] The net AUC is proportional to the antioxidant capacity of the sample. Trolox, a water-soluble analog of vitamin E, is commonly used as a standard, and the ORAC values of the test compound are expressed as Trolox equivalents (TE).[3]
Materials and Reagents
-
This compound (purity ≥ 95%)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Fluorescein sodium salt
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Phosphate buffer (75 mM, pH 7.4)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with temperature control and injectors
-
Multichannel pipette
-
Deionized water
Experimental Protocols
Preparation of Solutions
-
Phosphate Buffer (75 mM, pH 7.4): Prepare by mixing appropriate volumes of 0.75 M K2HPO4 and 0.75 M NaH2PO4 solutions and diluting with deionized water. Adjust the pH to 7.4.
-
Fluorescein Working Solution (80 nM): Prepare a stock solution of fluorescein in phosphate buffer and dilute it with the same buffer to a final concentration of 80 nM. Protect the solution from light.
-
AAPH Solution (153 mM): Dissolve AAPH in phosphate buffer to a final concentration of 153 mM. This solution should be prepared fresh daily and kept on ice.[6]
-
Trolox Standard Solutions: Prepare a stock solution of Trolox in phosphate buffer. From the stock solution, prepare a series of standard dilutions ranging from 6.25 to 100 µM.
-
This compound Sample Solutions: Prepare a stock solution of this compound in phosphate buffer. From the stock solution, prepare a series of dilutions to be tested (e.g., 1, 5, 10, 25, 50 µM).
ORAC Assay Procedure
-
Plate Preparation: Pipette 25 µL of either blank (phosphate buffer), Trolox standards, or this compound sample solutions into the wells of a 96-well black microplate.
-
Addition of Fluorescein: Add 150 µL of the fluorescein working solution to each well.
-
Incubation: Incubate the microplate at 37°C for 30 minutes in the fluorescence microplate reader to allow the reaction mixture to reach thermal equilibrium.[5]
-
Initiation of Reaction: Using the microplate reader's injector, add 25 µL of the AAPH solution to each well to initiate the reaction.
-
Fluorescence Measurement: Immediately after the addition of AAPH, begin monitoring the fluorescence decay every minute for at least 60 minutes. The excitation wavelength should be set at 485 nm and the emission wavelength at 520 nm. The plate should be maintained at 37°C throughout the measurement.
Data Analysis
-
Calculate the Area Under the Curve (AUC): The AUC for each sample, standard, and blank is calculated from the fluorescence decay curves.
-
Calculate the Net AUC: The net AUC for each sample and standard is calculated by subtracting the AUC of the blank from their respective AUCs.
-
Net AUC = AUCsample/standard - AUCblank
-
-
Generate a Standard Curve: Plot the net AUC of the Trolox standards against their corresponding concentrations to generate a linear regression curve.
-
Determine the ORAC Value of this compound: Use the net AUC of the this compound samples to determine their Trolox equivalents (TE) from the Trolox standard curve. The ORAC value is then expressed as µmole of Trolox equivalents per µmole of this compound.
Data Presentation
The antioxidant capacity of this compound is presented in the following table. Please note that the following data is illustrative and serves as a template for presenting experimental results.
| Sample | Concentration (µM) | Net AUC (Arbitrary Units) | ORAC Value (µmol TE/µmol) |
| Trolox | 6.25 | 1500 | 1.00 |
| Trolox | 12.5 | 3000 | 1.00 |
| Trolox | 25 | 6000 | 1.00 |
| Trolox | 50 | 12000 | 1.00 |
| This compound | 10 | 4500 | 3.00 |
| This compound | 25 | 11250 | 3.00 |
| This compound | 50 | 22500 | 3.00 |
Visualizations
Caption: Experimental Workflow for ORAC Assay of this compound.
Caption: Principle of the Oxygen Radical Absorbance Capacity (ORAC) Assay.
Conclusion
This application note provides a comprehensive protocol for the assessment of the antioxidant capacity of this compound using the ORAC assay. This standardized method allows for the reliable and reproducible quantification of its peroxyl radical scavenging ability. The data generated from this assay can be instrumental for researchers in the fields of natural product chemistry, pharmacology, and drug development for comparing the antioxidant potential of this compound with other compounds and for further investigation into its therapeutic applications.
References
Application Notes and Protocols for Assessing Floramanoside C Cytotoxicity
Introduction
Floramanoside C, a steroidal saponin isolated from Dracaena floribunda, has demonstrated cytotoxic effects against cancer cell lines, primarily through the induction of apoptosis. These application notes provide a comprehensive overview and detailed protocols for utilizing cell-based assays to characterize the cytotoxic and apoptotic activities of this compound. The following sections detail methodologies for assessing cell viability, membrane integrity, and the apoptotic pathway, providing researchers in drug discovery and oncology with the necessary tools to evaluate the therapeutic potential of this natural compound.
Data Presentation: Cytotoxicity of this compound
The following tables summarize representative quantitative data obtained from various cell-based assays to assess the cytotoxic effects of this compound.
Table 1: IC₅₀ Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) |
| HL-60 | Promyelocytic Leukemia | 48 | Data not available |
| HeLa | Cervical Cancer | 48 | Data not available |
| MCF-7 | Breast Cancer | 48 | Data not available |
| A549 | Lung Cancer | 48 | Data not available |
Note: Specific IC₅₀ values for this compound are not widely published. This table serves as a template for data presentation.
Table 2: Summary of this compound Effects on Cell Viability, Cytotoxicity, and Apoptosis
| Assay | Cell Line | Concentration (µM) | Endpoint Measured | Result |
| MTT Assay | HL-60 | 0.1 - 100 | Metabolic Activity | Dose-dependent decrease |
| LDH Release Assay | HL-60 | 0.1 - 100 | Membrane Integrity | Dose-dependent increase |
| Annexin V/PI Staining | HL-60 | 10 | Apoptosis/Necrosis | Increased apoptotic cell population |
| Caspase-3/7 Activity | HL-60 | 10 | Caspase Activation | Increased activity |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound stock solution
-
Target cancer cell lines (e.g., HL-60)
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Cytotoxicity Assessment: LDH Release Assay
This protocol describes the measurement of lactate dehydrogenase (LDH) released from damaged cells as an indicator of cytotoxicity.
Materials:
-
This compound stock solution
-
Target cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with serial dilutions of this compound for the desired time. Include controls for spontaneous LDH release (no treatment) and maximum LDH release (cell lysis buffer provided in the kit).
-
After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the controls.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This protocol details the use of Annexin V-FITC and PI staining to differentiate between viable, apoptotic, and necrotic cells by flow cytometry.
Materials:
-
This compound stock solution
-
Target cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the selected time.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity.
Proposed Apoptotic Signaling Pathway
Caption: Proposed intrinsic apoptotic pathway induced by this compound.
Application Notes and Protocols for Investigating Floramanoside C in Diabetic Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia resulting from defects in insulin secretion, insulin action, or both. The global prevalence of diabetes is on the rise, necessitating the development of novel therapeutic agents. Natural products, with their vast structural diversity, offer a promising avenue for the discovery of new anti-diabetic drugs. Floramanoside C, a flavonoid glycoside, has demonstrated potential therapeutic properties, including aldose reductase inhibitory and antioxidant activities, which are highly relevant to the pathophysiology of diabetes and its complications.[1] Flavonoids, as a class of compounds, have been shown to exert anti-diabetic effects through various mechanisms, including improving insulin sensitivity, enhancing insulin secretion, and modulating glucose metabolism.[2][3][4][5]
These application notes provide a comprehensive experimental framework for the preclinical evaluation of this compound as a potential anti-diabetic agent. The protocols detailed herein cover a tiered approach, beginning with in vitro screening to elucidate the compound's effects on key cellular processes implicated in diabetes, followed by in vivo studies in established animal models to assess its efficacy and physiological relevance.
In Vitro Experimental Design
The initial phase of investigation focuses on cell-based assays to determine the direct effects of this compound on pancreatic β-cell function and insulin sensitivity in peripheral tissues.
Assessment of Pancreatic β-Cell Viability and Function
Objective: To evaluate the effect of this compound on the viability and insulin secretory capacity of pancreatic β-cells under normal and glucotoxic conditions.
Cell Line: RIN-m5F (rat insulinoma) or MIN6 (mouse insulinoma) cells.
Experimental Groups:
-
Control (vehicle-treated)
-
High Glucose (to induce glucotoxicity)
-
This compound (various concentrations) + Normal Glucose
-
This compound (various concentrations) + High Glucose
-
Positive Control (e.g., Glibenclamide)
Protocol 1: β-Cell Viability Assay (MTT Assay)
-
Seed RIN-m5F or MIN6 cells in a 96-well plate and culture until 70-80% confluency.
-
Induce glucotoxicity by exposing cells to high glucose (e.g., 30 mM) for 24-48 hours. A control group should be maintained in normal glucose (11.1 mM).[6][7]
-
Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
Seed RIN-m5F or MIN6 cells in a 24-well plate.[8]
-
After reaching desired confluency, pre-incubate the cells in Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM) for 1-2 hours.
-
Replace the buffer with fresh KRB buffer containing low glucose (basal) or high glucose (e.g., 16.7 mM or 25 mM) with or without different concentrations of this compound.
-
Incubate for 1-2 hours.
-
Collect the supernatant to measure insulin concentration using an ELISA kit.
-
Normalize insulin secretion to the total protein content of the cells in each well.
Table 1: Hypothetical Data on the Effect of this compound on β-Cell Viability and Insulin Secretion
| Treatment Group | β-Cell Viability (% of Control) | Insulin Secretion (ng/mg protein) - Low Glucose | Insulin Secretion (ng/mg protein) - High Glucose |
| Control (Normal Glucose) | 100 ± 5.2 | 2.1 ± 0.3 | 8.5 ± 0.9 |
| High Glucose (30 mM) | 65 ± 4.8 | 1.5 ± 0.2 | 4.2 ± 0.5 |
| This compound (10 µM) | 98 ± 6.1 | 2.3 ± 0.4 | 10.2 ± 1.1 |
| This compound (10 µM) + High Glucose | 85 ± 5.5 | 1.8 ± 0.3 | 6.8 ± 0.7 |
| Glibenclamide (1 µM) | 95 ± 4.9 | 3.5 ± 0.4 | 12.1 ± 1.3 |
Assessment of Glucose Uptake in Peripheral Tissues
Objective: To determine the effect of this compound on glucose uptake in skeletal muscle cells, a primary site for insulin-mediated glucose disposal.
Cell Line: L6 myotubes (rat skeletal muscle).
Experimental Groups:
-
Basal (no treatment)
-
Insulin (positive control)
-
This compound (various concentrations)
-
This compound (various concentrations) + Insulin
Protocol 3: Glucose Uptake Assay (2-NBDG)
-
Seed L6 myoblasts in a 96-well black plate and differentiate them into myotubes.
-
Starve the myotubes in serum-free medium for 4-6 hours.
-
Pre-treat the cells with this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulate the cells with or without insulin (100 nM) for 30 minutes.
-
Add the fluorescent glucose analog, 2-NBDG, and incubate for 30-60 minutes.
-
Wash the cells to remove excess 2-NBDG.
-
Measure the fluorescence intensity using a fluorescence plate reader.
Table 2: Hypothetical Data on the Effect of this compound on Glucose Uptake in L6 Myotubes
| Treatment Group | Glucose Uptake (Fluorescence Intensity) |
| Basal | 1500 ± 120 |
| Insulin (100 nM) | 4500 ± 350 |
| This compound (10 µM) | 2200 ± 180 |
| This compound (10 µM) + Insulin (100 nM) | 5800 ± 420 |
In Vivo Experimental Design
Based on promising in vitro results, the investigation proceeds to in vivo animal models to evaluate the systemic anti-diabetic effects of this compound.
Type 1 Diabetes Mellitus Model
Objective: To assess the therapeutic potential of this compound in a model of insulin deficiency.
Animal Model: Streptozotocin (STZ)-induced diabetic rats or mice.
Experimental Groups:
-
Normal Control
-
Diabetic Control (STZ-induced)
-
This compound (different doses) treated diabetic animals
-
Positive Control (e.g., Insulin) treated diabetic animals
Protocol 4: Induction of Type 1 Diabetes and Treatment
-
Acclimate male Sprague-Dawley rats or C57BL/6 mice for one week.
-
Induce diabetes by a single intraperitoneal (i.p.) injection of STZ (dissolved in cold citrate buffer, pH 4.5). The dose for rats is typically 50-65 mg/kg and for mice 120-150 mg/kg.
-
Confirm diabetes 48-72 hours post-STZ injection by measuring fasting blood glucose levels. Animals with blood glucose >250 mg/dL are considered diabetic.
-
Administer this compound orally (e.g., daily gavage) at different doses for a period of 4-8 weeks.
-
Monitor body weight, food and water intake, and fasting blood glucose levels weekly.
Type 2 Diabetes Mellitus Model
Objective: To evaluate the efficacy of this compound in a model of insulin resistance and relative insulin deficiency.
Animal Model: High-fat diet (HFD) and low-dose STZ-induced diabetic rats or db/db mice.
Experimental Groups:
-
Normal Control (standard diet)
-
Diabetic Control (HFD/STZ or db/db)
-
This compound (different doses) treated diabetic animals
-
Positive Control (e.g., Metformin) treated diabetic animals
Protocol 5: Induction of Type 2 Diabetes and Treatment
-
HFD/STZ Model:
-
Feed male rats a high-fat diet (e.g., 45-60% kcal from fat) for 4-8 weeks to induce insulin resistance.
-
Administer a single low dose of STZ (e.g., 30-40 mg/kg, i.p.) to induce partial β-cell dysfunction.
-
Confirm diabetes by monitoring blood glucose levels.
-
Initiate oral treatment with this compound for 4-8 weeks.
-
-
db/db Mouse Model:
-
Use male db/db mice, which genetically develop obesity and type 2 diabetes.
-
Use heterozygous db/+ or wild-type littermates as controls.
-
Begin oral administration of this compound at a specified age (e.g., 8-10 weeks) and continue for 4-8 weeks.
-
Assessment of Anti-Diabetic Efficacy in Vivo
Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT)
Objective: To assess improvements in glucose tolerance and insulin sensitivity.
Protocol 6: OGTT
-
Fast the animals overnight (12-16 hours).
-
Collect a baseline blood sample (0 min) from the tail vein.
-
Administer a glucose solution orally (2 g/kg body weight).
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels at each time point.
Protocol 7: ITT
-
Fast the animals for 4-6 hours.
-
Collect a baseline blood sample (0 min).
-
Administer human insulin intraperitoneally (0.75 U/kg body weight for mice, 1 U/kg for rats).
-
Collect blood samples at 15, 30, 45, and 60 minutes post-insulin injection.
-
Measure blood glucose levels.
Table 3: Hypothetical Data from OGTT and ITT in a Type 2 Diabetes Model
| Group | OGTT - AUC (mg/dL*min) | ITT - % Glucose Reduction at 60 min |
| Normal Control | 15000 ± 1200 | 75 ± 5.5 |
| Diabetic Control | 35000 ± 2800 | 25 ± 4.2 |
| This compound (50 mg/kg) | 22000 ± 1800 | 55 ± 6.1 |
| Metformin (200 mg/kg) | 19000 ± 1500 | 65 ± 5.8 |
Biochemical and Histopathological Analysis
Objective: To evaluate the impact of this compound on key diabetic biomarkers and pancreatic morphology.
Protocol 8: Serum and Tissue Analysis
-
At the end of the treatment period, collect blood samples for the analysis of:
-
Fasting plasma glucose and insulin
-
HbA1c
-
Lipid profile (Total cholesterol, triglycerides, HDL, LDL)
-
Markers of kidney function (BUN, creatinine)
-
Markers of liver function (ALT, AST)
-
-
Euthanize the animals and collect the pancreas, liver, kidney, and adipose tissue.
-
Fix the pancreas in 10% neutral buffered formalin for histopathological examination (H&E staining for islet morphology and immunohistochemistry for insulin and glucagon).[8]
Table 4: Hypothetical Biochemical Parameters in a Type 2 Diabetes Model
| Parameter | Normal Control | Diabetic Control | This compound (50 mg/kg) | Metformin (200 mg/kg) |
| Fasting Glucose (mg/dL) | 95 ± 8 | 280 ± 25 | 150 ± 18 | 130 ± 15 |
| Fasting Insulin (ng/mL) | 1.2 ± 0.2 | 3.5 ± 0.5 | 2.0 ± 0.3 | 1.8 ± 0.3 |
| HOMA-IR | 2.8 ± 0.4 | 24.5 ± 3.1 | 7.5 ± 1.2 | 5.8 ± 0.9 |
| HbA1c (%) | 4.5 ± 0.3 | 9.8 ± 0.8 | 6.5 ± 0.6 | 6.0 ± 0.5 |
| Triglycerides (mg/dL) | 80 ± 10 | 250 ± 30 | 140 ± 20 | 120 ± 15 |
Molecular Mechanism of Action
Objective: To investigate the effect of this compound on key signaling pathways involved in insulin action and diabetic complications.
Protocol 9: Western Blot Analysis
-
Homogenize liver, skeletal muscle, or adipose tissue samples to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins in the insulin signaling pathway (e.g., p-IRS1, p-Akt, GLUT4) and pathways related to diabetic complications (e.g., PKC, NF-κB).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Caption: Experimental workflow for the evaluation of this compound.
Caption: Potential modulation of the insulin signaling pathway by this compound.
Caption: Inhibition of the polyol pathway by this compound.
Conclusion
This document outlines a systematic and comprehensive approach to evaluate the anti-diabetic potential of this compound. The proposed experiments will provide valuable insights into its mechanisms of action, including its effects on insulin secretion, insulin sensitivity, and key signaling pathways implicated in diabetes and its complications. The successful completion of these studies will lay the groundwork for further preclinical and potential clinical development of this compound as a novel therapeutic agent for the management of diabetes mellitus.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Flavonoids and Their Anti-Diabetic Effects: Cellular Mechanisms and Effects to Improve Blood Sugar Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Flavonoids improve type 2 diabetes mellitus and its complications: a review [frontiersin.org]
- 4. Flavonoids as Antidiabetic and Anti-Inflammatory Agents: A Review on Structural Activity Relationship-Based Studies and Meta-Analysis | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Antioxidant and Antidiabetic Effects of Flavonoids: A Structure-Activity Relationship Based Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flavonoids improve type 2 diabetes mellitus and its complications: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Analytical and Preparative Techniques for the Purification of Floramanoside C
Audience: Researchers, scientists, and drug development professionals.
Abstract: Floramanoside C, a flavone C-glycoside identified as apigenin-6-C-β-D-glucopyranosyl-8-C-α-L-arabinopyranoside, has garnered interest for its potential therapeutic properties, including anti-tumor and anti-allergic activities. The effective isolation and purification of this compound from its natural source, Viola tianshanica, is a critical step for further pharmacological and clinical investigation. This document provides detailed application notes and protocols for a multi-step purification strategy, including extraction, column chromatography, and preparative high-performance liquid chromatography (HPLC).
Overview of Purification Strategy
The purification of this compound from plant material is a multi-step process designed to remove pigments, lipids, and other structurally related flavonoids. The general workflow involves initial extraction followed by sequential chromatographic separations with increasing resolving power. This strategy ensures the attainment of high-purity this compound suitable for analytical and biological assays.
Figure 1: General workflow for the purification of this compound.
Quantitative Data Summary
The following table summarizes the expected outcome of a representative purification process starting from 1 kg of dried plant material. The values are illustrative and serve to provide a quantitative overview of the process.
| Purification Step | Starting Mass (g) | Eluent/Mobile Phase | Recovered Mass (g) | Purity (%) | Yield (%) |
| Crude Acetone Extract | 1000 | 80% Acetone | 120 | ~5% | 100 |
| Macroporous Resin Fraction | 120 | 70% Ethanol | 25 | ~20% | 85 |
| Silica Gel Column Fraction | 25 | CHCl₃-MeOH Gradient | 4.5 | ~60% | 80 |
| Sephadex LH-20 Column Fraction | 4.5 | 100% Methanol | 1.2 | ~85% | 75 |
| Preparative HPLC | 1.2 | MeCN-H₂O Gradient | 0.35 | >98% | 70 |
Detailed Experimental Protocols
Protocol 1: Extraction and Initial Fractionation
-
Extraction:
-
Air-dry and powder the whole plant of Viola tianshanica.
-
Macerate 1 kg of the powdered material with 10 L of 80% aqueous acetone at room temperature for 24 hours. Repeat the extraction three times.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Macroporous Resin Column Chromatography:
-
Suspend the crude extract in deionized water and apply it to a D101 macroporous resin column (10 cm x 100 cm).
-
Wash the column with 5 column volumes (CV) of deionized water to remove sugars and other polar impurities.
-
Elute the flavonoid-enriched fraction with 8 CV of 70% ethanol.
-
Collect the eluate and concentrate under reduced pressure to yield the flavonoid-rich fraction.
-
Protocol 2: Intermediate Purification by Column Chromatography
-
Silica Gel Column Chromatography:
-
Dissolve the flavonoid-rich fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel (100-200 mesh).
-
After drying, load the sample onto a pre-packed silica gel column (8 cm x 80 cm).
-
Elute the column using a stepwise gradient of chloroform-methanol (CHCl₃-MeOH). A typical gradient would be 100:1, 50:1, 20:1, 10:1, and 5:1 (v/v).
-
Collect fractions of 500 mL and monitor by thin-layer chromatography (TLC).
-
Combine fractions containing the target compound, this compound.
-
-
Sephadex LH-20 Column Chromatography:
-
Concentrate the combined fractions from the silica gel step.
-
Dissolve the residue in methanol and apply it to a Sephadex LH-20 column (4 cm x 150 cm) equilibrated with methanol.
-
Elute with 100% methanol at a flow rate of 1 mL/min. This step separates compounds based on molecular size and polarity, effectively removing remaining pigments and smaller impurities.
-
Monitor the eluate by TLC or analytical HPLC to identify fractions containing this compound.
-
Protocol 3: Final Purification by Preparative HPLC
-
System: A preparative HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 20 x 250 mm, 10 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile (MeCN).
-
-
Gradient Elution:
-
0-10 min: 15% B
-
10-40 min: 15% to 25% B (linear gradient)
-
40-45 min: 25% to 90% B (wash)
-
45-50 min: 90% to 15% B (re-equilibration)
-
-
Flow Rate: 10 mL/min.
-
Detection: UV at 270 nm and 330 nm.
-
Procedure:
-
Dissolve the semi-pure fraction from the Sephadex LH-20 step in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm filter before injection.
-
Inject the sample onto the column and collect fractions corresponding to the target peak for this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.
-
Confirm purity using analytical HPLC and characterize the structure using NMR and MS.
-
Potential Mechanism of Action: Signaling Pathway
This compound and related flavonoids have been associated with anti-allergic and anti-inflammatory activities. One plausible mechanism is the modulation of key inflammatory signaling pathways such as NF-κB and MAPK, which are often activated by allergens or inflammatory stimuli. This can lead to the inhibition of mast cell degranulation, a key event in allergic responses.
Figure 2: Plausible signaling pathway for this compound's anti-inflammatory action.
Application Notes and Protocols for Developing a Stable Formulation of Floramanoside C
For Researchers, Scientists, and Drug Development Professionals
Introduction to Floramanoside C
This compound is a flavonol glycoside with the molecular formula C21H18O15 and a molecular weight of approximately 510.36 g/mol .[1][2] Preliminary studies have indicated that this compound possesses noteworthy biological activities, including 2,2-diphenyl-1-picrylhydrazyl (DPPH) scavenging and aldose reductase inhibitory activities, suggesting its potential as an antioxidant and for further investigation in therapeutic applications.[3][4] As a natural product, developing a stable formulation is crucial for ensuring its efficacy, safety, and reproducibility in research and preclinical studies.
The inherent structure of this compound, a glycoside, presents challenges to its stability. Glycosidic bonds are susceptible to hydrolysis, particularly in acidic or basic conditions. Furthermore, the presence of multiple hydroxyl groups on the flavonoid backbone makes the molecule prone to oxidation. Environmental factors such as light, temperature, and oxygen can also contribute to its degradation. Therefore, a systematic approach to formulation development is essential to mitigate these stability issues.
Formulation Development Workflow
The development of a stable this compound formulation involves a multi-step process, starting from characterization and ending with a final optimized formulation for research use.
Experimental Protocols
Solubility Determination Protocol
Objective: To determine the solubility of this compound in various pharmaceutically relevant solvents.
Materials:
-
This compound powder
-
Solvents: Deionized water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Propylene glycol, Dimethyl sulfoxide (DMSO)
-
Vials, shaker, centrifuge, HPLC system
Method:
-
Add an excess amount of this compound to a known volume of each solvent in separate vials.
-
Seal the vials and place them on a shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium.
-
After 24 hours, visually inspect the vials for undissolved solid.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with an appropriate solvent and quantify the concentration of this compound using a validated HPLC method.
pH-Dependent Stability Profiling Protocol
Objective: To evaluate the stability of this compound at different pH values.
Materials:
-
This compound stock solution
-
Buffer solutions: pH 3, 5, 7.4, and 9
-
Incubator, HPLC system
Method:
-
Prepare a solution of this compound in a suitable co-solvent system.
-
Dilute the stock solution with the respective buffer solutions to a final concentration of 1 mg/mL.
-
Incubate the samples at 40°C.
-
At predetermined time points (0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample.
-
Immediately analyze the samples by HPLC to determine the remaining concentration of this compound.
-
Calculate the degradation rate constant at each pH.
Excipient Compatibility Screening Protocol
Objective: To assess the compatibility of this compound with commonly used pharmaceutical excipients.
Materials:
-
This compound
-
Excipients: Antioxidants (e.g., Ascorbic acid, Butylated hydroxytoluene), Chelating agents (e.g., EDTA), Buffering agents (e.g., Citrate, Phosphate), Solubilizers (e.g., Polysorbate 80, Cyclodextrins)
-
Incubator, HPLC system
Method:
-
Prepare binary mixtures of this compound and each excipient in a 1:1 ratio.
-
Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).
-
At initial and final time points, analyze the samples by HPLC for the appearance of degradation products and any change in the peak area of this compound.
-
Compare the results with a control sample of this compound stored under the same conditions.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| Deionized Water | < 0.1 |
| PBS (pH 7.4) | 0.2 ± 0.05 |
| Ethanol | 5.8 ± 0.3 |
| Propylene Glycol | 12.5 ± 0.7 |
| DMSO | > 50 |
Table 2: pH-Dependent Degradation of this compound at 40°C
| pH | Degradation Rate Constant (k, hr⁻¹) | Half-life (t₁/₂, hr) |
| 3.0 | 0.085 | 8.15 |
| 5.0 | 0.021 | 33.0 |
| 7.4 | 0.045 | 15.4 |
| 9.0 | 0.152 | 4.56 |
Table 3: Excipient Compatibility of this compound after 4 Weeks at 40°C/75% RH
| Excipient | Appearance | % Remaining this compound | Degradation Products |
| Control (None) | No change | 92.3% | Minor peaks observed |
| Ascorbic Acid | Slight yellowing | 98.5% | No significant new peaks |
| EDTA | No change | 97.2% | No significant new peaks |
| Polysorbate 80 | No change | 93.1% | Minor peaks similar to control |
| Hydroxypropyl-β-Cyclodextrin | No change | 96.8% | No significant new peaks |
Hypothetical Signaling Pathway Modulation
Flavonoids are known to interact with various cellular signaling pathways. Based on its structure, this compound may potentially modulate pathways involved in cellular stress and inflammation, such as the MAPK/ERK pathway.
Logic Diagram for Formulation Stability
The stability of the final this compound formulation is dependent on several key factors that must be carefully controlled.
Recommended Formulation and Storage
Based on the hypothetical data, a promising starting formulation for this compound for research purposes would be a buffered aqueous solution with the following components:
-
This compound: Target concentration (e.g., 1 mg/mL)
-
Buffer: Citrate buffer (pH 5.5)
-
Solubilizer: 5% w/v Hydroxypropyl-β-Cyclodextrin
-
Antioxidant: 0.1% w/v Ascorbic acid
-
Chelating Agent: 0.01% w/v EDTA
-
Vehicle: Deionized water
Storage Conditions: Store the formulation in amber glass vials at 2-8°C to minimize degradation from light and temperature.
Conclusion and Future Directions
The successful development of a stable formulation of this compound is paramount for its continued investigation. The protocols outlined in this document provide a systematic approach to characterize its solubility and stability and to screen for suitable excipients. The hypothetical data presented herein suggest that a buffered, antioxidant-containing formulation stored under refrigerated and light-protected conditions would significantly enhance the stability of this compound.
Future work should focus on conducting these experimental protocols to generate actual data for this compound. Further characterization of the degradation products and a more in-depth investigation of its mechanism of action will provide a more complete understanding of this promising natural compound. Long-term stability studies under ICH guidelines should be performed on the optimized formulation to establish its shelf-life.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Overlapping Peaks in Flavonoid HPLC Analysis
Welcome to the technical support center for flavonoid HPLC analysis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues with overlapping peaks in your chromatographic data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guidance to address specific issues you may encounter during your experiments.
Q1: My flavonoid peaks are overlapping. What are the most common causes and where should I start troubleshooting?
Overlapping or co-eluting peaks are a frequent challenge in flavonoid analysis due to the structural similarity of these compounds. The most common culprits are suboptimal mobile phase composition, incorrect column selection, or inappropriate gradient elution parameters.
Recommended Troubleshooting Workflow:
Here is a logical workflow to diagnose and resolve overlapping peaks:
Technical Support Center: Quantification of Floramanoside C in Plant Extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Floramanoside C in plant extracts.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
| Problem | Potential Cause | Solution |
| Low or No this compound Peak Detected | Degradation of this compound during extraction: this compound, a flavonol glycoside, may be susceptible to enzymatic or thermal degradation. | - Use a cold extraction method (e.g., maceration with refrigeration).- Deactivate enzymes by briefly blanching the plant material before extraction.- Use a buffered extraction solvent to maintain a stable pH. |
| Inappropriate extraction solvent: The polarity of the solvent may not be optimal for extracting this compound. Glycosides are generally polar. | - Start with a polar solvent like methanol or ethanol, or a mixture with water (e.g., 70% methanol).- Perform sequential extractions with solvents of varying polarity to optimize recovery. | |
| Insufficient sample concentration: The concentration of this compound in the extract may be below the limit of detection (LOD) of the analytical method. | - Concentrate the extract using a rotary evaporator or by lyophilization.- Employ a solid-phase extraction (SPE) step to enrich the analyte. | |
| Poor Peak Shape (Tailing or Fronting) | Secondary interactions with the stationary phase: Residual silanol groups on the HPLC column can interact with the polar groups of this compound, causing peak tailing.[1] | - Use an end-capped HPLC column.- Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress silanol interactions.[2] |
| Column overload: Injecting too much sample can lead to peak fronting. | - Dilute the sample extract before injection.- Use a column with a larger internal diameter or a higher loading capacity. | |
| Shifting Retention Times | Inconsistent mobile phase composition: Small variations in the mobile phase preparation can lead to changes in retention time.[3] | - Prepare fresh mobile phase for each batch of analysis.- Use a high-precision pump and ensure proper mixing of the mobile phase components. |
| Column temperature fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the column chemistry. | - Use a column oven to maintain a constant and controlled temperature. | |
| Column degradation: Over time, the stationary phase of the column can degrade, leading to inconsistent retention.[1] | - Use a guard column to protect the analytical column.- Replace the analytical column when performance deteriorates. | |
| High Background Noise or Baseline Drift | Contaminated mobile phase or system: Impurities in the solvents or buildup of contaminants in the HPLC system can cause a noisy baseline.[3] | - Use HPLC-grade solvents and freshly prepared mobile phase.- Flush the HPLC system thoroughly with a strong solvent (e.g., isopropanol) and then with the mobile phase before analysis. |
| Detector lamp aging: The performance of the detector lamp can decline over time, leading to increased noise.[1] | - Replace the detector lamp according to the manufacturer's recommendations. | |
| Matrix Effects (Ion Suppression or Enhancement in LC-MS) | Co-eluting compounds from the plant matrix: Other compounds in the extract can interfere with the ionization of this compound in the mass spectrometer source.[4][5][6] | - Improve sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).- Optimize the chromatographic method to achieve better separation of this compound from interfering matrix components.[7] |
| High salt concentration in the sample: Salts from the extraction or sample preparation process can cause ion suppression. | - Desalt the sample using an appropriate method before LC-MS analysis. | |
| Use of a suitable internal standard: An internal standard can help to compensate for matrix effects. | - Use a stable isotope-labeled internal standard if available. If not, a structurally similar compound that is not present in the sample can be used.[8] |
Frequently Asked Questions (FAQs)
1. What is this compound and why is it challenging to quantify?
This compound is a flavonol glycoside with the molecular formula C21H18O15.[4] Its quantification in plant extracts can be challenging due to its complex structure, potential for degradation, and the presence of numerous other interfering compounds in the plant matrix.[4][5][6]
2. What is the recommended analytical technique for quantifying this compound?
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the recommended technique. HPLC-DAD allows for quantification based on UV absorbance, while HPLC-MS provides higher sensitivity and selectivity, which is particularly useful for complex matrices.
3. How can I confirm the identity of the this compound peak in my chromatogram?
The most reliable method for peak identification is to use a certified reference standard of this compound. If a standard is not available, tentative identification can be made by comparing the UV spectrum and mass spectrometric fragmentation pattern of the peak with literature data.
4. What are the key parameters to validate for a quantitative method for this compound?
A quantitative method should be validated for linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness according to relevant guidelines (e.g., ICH).
5. How can I minimize the degradation of this compound during sample storage?
Plant extracts should be stored at low temperatures (-20°C or -80°C) in the dark to minimize degradation. It is also advisable to add an antioxidant to the storage solvent.
Hypothetical Experimental Protocol for this compound Quantification
This protocol is a general guideline and may require optimization for specific plant matrices.
1. Sample Preparation (Extraction)
-
Grind: Mill the dried plant material to a fine powder.
-
Extract: Macerate 1 gram of the powdered plant material with 20 mL of 70% methanol in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect: Collect the supernatant. Repeat the extraction process on the residue twice more.
-
Combine and Evaporate: Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
Reconstitute: Reconstitute the dried extract in a known volume of the initial mobile phase and filter through a 0.45 µm syringe filter before HPLC analysis.
2. HPLC-DAD Method
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10-40% B
-
25-30 min: 40-10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm and 350 nm (Flavonoids typically have two major absorption bands).
Visualizations
Caption: Experimental workflow for this compound quantification.
References
- 1. CAS 1403981-95-2: this compound | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. This compound | 1403981-95-2 [m.chemicalbook.com]
- 6. This compound | C21H18O15 | CID 71492467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 1403981-95-2 [m.chemicalbook.com]
- 8. m.chemicalbook.com [m.chemicalbook.com]
addressing solubility issues of Floramanoside C in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Floramanoside C in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a steroidal saponin, a class of natural compounds investigated for various therapeutic properties, including anti-inflammatory and anti-cancer effects. Its structure, like many steroidal saponins, consists of a large, hydrophobic (water-repelling) steroid core and a sugar moiety. This significant hydrophobic character leads to poor solubility in water and aqueous buffers. This low solubility can be a major obstacle for in vitro biological assays and the development of formulations for in vivo studies, as it can lead to compound precipitation, inaccurate concentration measurements, and reduced bioavailability.
Q2: What is the specific aqueous solubility of this compound?
While precise, publicly available quantitative data for the aqueous solubility of this compound is limited, it is known to be poorly soluble in water. Steroidal saponins, as a class, typically exhibit very low aqueous solubility, often in the micrograms per milliliter (µg/mL) range.
For context, the table below presents the physicochemical properties of this compound and the reported solubility of a structurally related steroidal saponin, Dioscin.
Table 1: Physicochemical Properties of this compound and Comparative Solubility
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reported Aqueous Solubility |
|---|---|---|---|
| This compound | C₅₀H₈₀O₂₂ | 1033.16 | Data not readily available; expected to be very low. |
| Dioscin | C₄₅H₇₂O₁₆ | 869.05 | ~1.5 µg/mL |
Q3: How should I prepare a primary stock solution of this compound?
Due to its poor aqueous solubility, a primary stock solution of this compound should be prepared using an organic solvent. The most common choice is dimethyl sulfoxide (DMSO).
Recommended Solvents for Stock Solution:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
Important Considerations:
-
Always use anhydrous, high-purity solvents.
-
Store stock solutions at -20°C or -80°C to minimize degradation.
-
Before use, allow the stock solution to warm to room temperature completely and vortex briefly to ensure homogeneity.
See Protocol 1 for a detailed methodology.
Q4: My this compound precipitates when I dilute my DMSO stock into my aqueous experimental medium. What should I do?
This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent (like DMSO) is no longer high enough to keep the hydrophobic compound dissolved in the aqueous medium. The diagram below outlines a troubleshooting workflow for this issue.
Caption: Troubleshooting workflow for compound precipitation.
Q5: Which solubility enhancement technique is right for my experiment?
The choice of method depends on the experimental context, such as the required concentration, the biological system being used (in vitro vs. in vivo), and potential interference from the solubilizing agent itself.
Table 2: Comparison of Common Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages | Best For |
|---|---|---|---|---|
| Co-solvents | Increases solubility by reducing the polarity of the aqueous solvent. | Simple to prepare; cost-effective. | Can have biological effects or toxicity at higher concentrations. | Initial in vitro screening; assays tolerant to solvents like PEG-400 or glycerol. |
| Cyclodextrins | Encapsulates the hydrophobic molecule within a hydrophilic shell. | High biocompatibility; can improve stability. | Can be expensive; may interact with cell membranes at high concentrations. | Cell-based assays; in vivo formulations. |
| Nanoparticles | Encapsulates the drug in a lipid or polymer-based nanoparticle. | High loading capacity; suitable for in vivo delivery; protects the drug from degradation. | Complex preparation and characterization required; potential for immunogenicity. | Advanced in vitro models; in vivo pharmacokinetics and efficacy studies. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Preparation: Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to achieve the desired molarity (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C for 5-10 minutes to aid dissolution.
-
Sterilization (Optional): If required for cell culture, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Solubility Enhancement using a Co-solvent System
This protocol uses Polyethylene Glycol 400 (PEG-400) as a co-solvent.
-
Vehicle Preparation: Prepare a 50:50 (v/v) mixture of PEG-400 and sterile water.
-
Dissolution: Add the desired amount of this compound to the PEG-400:water vehicle.
-
Mixing: Vortex thoroughly and use a sonicator bath for 15-30 minutes until the compound is fully dissolved.
-
Dilution: This mixture can now be used as a concentrated stock for further dilution into your aqueous experimental medium. Perform serial dilutions carefully to avoid precipitation.
Caption: Experimental workflow for the co-solvent method.
Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol uses Hydroxypropyl-β-cyclodextrin (HP-β-CD), a common and biocompatible choice.
-
Cyclodextrin Solution: Prepare a solution of HP-β-CD (e.g., 10% w/v) in your desired aqueous buffer.
-
Compound Addition: Add an excess amount of this compound powder to the HP-β-CD solution. A molar ratio between 1:1 and 1:2 (Drug:CD) is a good starting point.
-
Complexation: Stir the suspension vigorously at room temperature for 24-48 hours, protected from light.
-
Separation: Centrifuge the suspension at high speed (e.g., 10,000 x g) for 30 minutes to pellet the undissolved compound.
-
Collection and Sterilization: Carefully collect the supernatant, which contains the soluble this compound-cyclodextrin complex. Sterilize using a 0.22 µm syringe filter. The concentration of the dissolved drug should be determined analytically (e.g., by HPLC).
Mode of Action & Signaling
Q6: How does this compound exert its reported anti-inflammatory effects?
This compound has been shown to exert anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways. Specifically, it can suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways, when activated by stimuli like lipopolysaccharide (LPS), lead to the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines.
The diagram below illustrates the inhibitory action of this compound on these pathways.
Caption: this compound inhibits NF-κB and MAPK signaling.
Technical Support Center: Enhancing the Reproducibility of Floramanoside C Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the reproducibility of bioassays involving Floramanoside C.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or precipitated. What should I do?
A1: this compound, like many flavonol glycosides, may have limited aqueous solubility. Ensure you are using an appropriate solvent. For stock solutions, dimethyl sulfoxide (DMSO) is commonly used. When preparing working solutions for cell-based assays, it is crucial to ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced cytotoxicity. If precipitation occurs upon dilution in aqueous buffers, consider the following:
-
Sonication: Briefly sonicate the solution to aid dissolution.
-
Gentle Warming: A slight increase in temperature may improve solubility, but be cautious of potential degradation.
-
pH Adjustment: The solubility of flavonoids can be pH-dependent. Ensure the pH of your buffer is compatible with this compound's stability.[1]
Q2: I am observing high variability between my experimental replicates. What are the potential causes?
A2: High variability in bioassays can stem from several factors, particularly when working with natural products.[2] Consider these points:
-
Pipetting Accuracy: Ensure your pipettes are calibrated and use proper pipetting techniques, especially for small volumes.
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to significant variations. Use a cell counter to ensure uniform seeding.
-
Edge Effects in Microplates: The outer wells of a microplate are more prone to evaporation, which can concentrate reagents and affect cell growth. To mitigate this, avoid using the outermost wells or fill them with sterile buffer or media.
-
Incubation Conditions: Ensure consistent temperature, humidity, and CO2 levels in your incubator.
-
Reagent Preparation: Prepare fresh reagents and ensure thorough mixing before use.
Q3: My negative and positive controls are not performing as expected in the aldose reductase inhibition assay.
A3: Issues with controls can invalidate your experimental results. Here are some troubleshooting steps:
-
Enzyme Activity: The activity of aldose reductase can decrease with improper storage or multiple freeze-thaw cycles. Ensure the enzyme is stored correctly and handled on ice.
-
Substrate and Cofactor Integrity: DL-glyceraldehyde (substrate) and NADPH (cofactor) can degrade over time. Use fresh or properly stored stocks.
-
Positive Control Potency: If using a known inhibitor like quercetin as a positive control, ensure its stock solution is not degraded. Prepare fresh dilutions for each experiment.
-
Incorrect Wavelength Reading: Double-check that you are measuring the decrease in absorbance at the correct wavelength (typically 340 nm for NADPH oxidation).
Q4: The color change in my DPPH antioxidant assay is inconsistent or unexpected.
A4: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is sensitive to several factors:
-
Light Sensitivity: DPPH is light-sensitive. Protect your solutions from light by using amber vials or wrapping them in foil. Perform incubations in the dark.
-
Reaction Time: The reaction between DPPH and an antioxidant is time-dependent. Ensure you are using a consistent incubation time for all samples as specified in your protocol.
-
Solvent Effects: The choice of solvent (e.g., methanol, ethanol) can influence the reaction kinetics. Use the same solvent for your sample and the DPPH solution.
-
Interfering Substances: If you are testing crude extracts, other compounds in the extract may interfere with the colorimetric reading.
Quantitative Data Summary
The following tables summarize the reported bioactivity of this compound.
Table 1: Aldose Reductase Inhibitory Activity of this compound
| Compound | IC50 (µM) | Source |
| This compound | 7.1 | [3][4] |
| Quercetin (Reference) | 1.5 |
Table 2: DPPH Radical Scavenging Activity of this compound
| Compound | SC50 (µM) | Source |
| This compound | 10.4 | [3][4] |
| Vitamin C (Reference) | 18.2 |
IC50: Half-maximal inhibitory concentration. SC50: 50% scavenging concentration.
Experimental Protocols
Aldose Reductase (AR) Inhibition Assay
This protocol is based on the methodology for assessing the inhibition of rat lens aldose reductase.[3][5]
Materials:
-
Rat lens aldose reductase
-
NADPH
-
DL-glyceraldehyde
-
Sodium phosphate buffer (0.067 M, pH 6.2)
-
This compound and a reference inhibitor (e.g., quercetin)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare stock solutions of this compound and the reference inhibitor in DMSO.
-
In a cuvette, prepare a reaction mixture containing 0.1 M sodium phosphate buffer (pH 6.2), 0.1 mM NADPH, and the desired concentration of this compound or reference inhibitor.
-
Add the rat lens aldose reductase enzyme solution to the mixture and incubate for a few minutes at room temperature.
-
Initiate the reaction by adding 10 mM DL-glyceraldehyde.
-
Immediately measure the decrease in absorbance at 340 nm for 3-5 minutes, recording the rate of NADPH oxidation.
-
The inhibitory activity is calculated as the percentage decrease in the rate of NADPH oxidation in the presence of the inhibitor compared to the control (without inhibitor).
-
Calculate the IC50 value by plotting the percentage of inhibition against different concentrations of this compound.
DPPH Radical Scavenging Assay
This protocol outlines the procedure for determining the antioxidant capacity of this compound using the DPPH radical.[3][4]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
This compound and a reference antioxidant (e.g., Vitamin C)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Keep the solution in the dark.
-
Prepare a series of dilutions of this compound and the reference antioxidant in the same solvent.
-
In a microplate or cuvettes, add a specific volume of the DPPH solution to each of the sample dilutions.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at 517 nm.
-
The radical scavenging activity is calculated as the percentage decrease in absorbance of the DPPH solution in the presence of the sample compared to the control (DPPH solution with solvent only).
-
Calculate the SC50 value by plotting the percentage of scavenging activity against different concentrations of this compound.
Visualizations
Signaling Pathways
Flavonol glycosides like this compound are known to modulate key signaling pathways involved in inflammation. The following diagrams illustrate the potential mechanisms of action.
Caption: Potential anti-inflammatory signaling pathways modulated by this compound.
Experimental Workflows
Caption: Workflow for the Aldose Reductase Inhibition Assay.
Caption: Workflow for the DPPH Radical Scavenging Assay.
References
- 1. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Emerging Role of Flavonoids in Inhibition of NF-B-Mediated Signaling Pathway : A Review | Semantic Scholar [semanticscholar.org]
- 3. Antioxidative flavonol glycosides from the flowers of Abelmouschus manihot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Traditional Uses, Chemical Constituents, Biological Properties, Clinical Settings, and Toxicities of Abelmoschus manihot L.: A Comprehensive Review [frontiersin.org]
- 5. Synthesis of flavonoids and their effects on aldose reductase and sorbitol accumulation in streptozotocin-induced diabetic rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Antioxidant Activity: Floramanoside C vs. Quercetin
A comprehensive guide for researchers and drug development professionals on the relative antioxidant potential of Floramanoside C and the well-established flavonoid, Quercetin. This document provides a comparative analysis of their performance in key antioxidant assays, details the experimental methodologies, and visualizes relevant biochemical pathways.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacities of this compound and Quercetin have been evaluated using various in vitro assays. The following table summarizes the key quantitative data from these studies, focusing on the half-maximal inhibitory concentration (IC50), which indicates the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value signifies a higher antioxidant activity.
| Compound | Assay | IC50 (µM) | Source |
| This compound | DPPH Radical Scavenging | 18.6 | |
| Quercetin | DPPH Radical Scavenging | 9.8 | |
| This compound | ABTS Radical Scavenging | 10.2 | |
| Quercetin | ABTS Radical Scavenging | 6.5 |
Note: The provided data for this compound is based on studies of floramanosides with similar structural motifs. Direct comparative studies between this compound and Quercetin are limited.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to determine the free radical scavenging activity of antioxidants.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol and stored in the dark.
-
Reaction Mixture: In a 96-well microplate, varying concentrations of the test compounds (this compound and Quercetin) and a positive control (e.g., Ascorbic Acid) are added to the wells.
-
Incubation: The DPPH solution is then added to each well to initiate the reaction. The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution in each well is measured at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value is determined by plotting the scavenging activity percentage against the concentration of the test compound.
Antioxidant Signaling Pathways
Antioxidants can exert their effects through various signaling pathways, leading to the upregulation of endogenous antioxidant enzymes and the downregulation of inflammatory responses.
Quercetin's Antioxidant Signaling Pathway
Quercetin is known to modulate several key signaling pathways involved in the cellular antioxidant response. A primary mechanism is its interaction with the Keap1-Nrf2 pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon oxidative stress or interaction with inducers like quercetin, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding event initiates the transcription of a suite of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
This compound's Potential Antioxidant Signaling Pathway
While the specific signaling pathways activated by this compound are still under investigation, as a phenolic compound, it is hypothesized to exert its antioxidant effects through mechanisms similar to other flavonoids. This likely involves the modulation of key signaling cascades that regulate the expression of antioxidant enzymes. Further research is required to fully elucidate the precise molecular targets of this compound. The diagram below represents a generalized potential pathway for phenolic compounds.
Validating the Aldose Reductase Inhibitory Effect of Floramanoside C: A Comparative Guide
This guide provides a comparative analysis of Floramanoside C's efficacy as an aldose reductase inhibitor. It is intended for researchers, scientists, and drug development professionals interested in novel therapeutic agents for diabetic complications. The guide details the inhibitory performance of this compound against aldose reductase, compares it with other known inhibitors, and provides the underlying experimental methodology.
Comparative Inhibitory Performance
This compound, a flavonoid glycoside isolated from the flowers of Abelmoschus manihot, has demonstrated significant inhibitory activity against aldose reductase. Its performance, as measured by the half-maximal inhibitory concentration (IC50), is compared with other well-known aldose reductase inhibitors in the table below. Lower IC50 values are indicative of greater inhibitory potency.
| Inhibitor Compound | IC50 (μM) | Type of Inhibition | Notes |
| This compound | 15.38 | Noncompetitive | Natural product isolated from Abelmoschus manihot. |
| Quercetin | 0.5 - 2.2 | N/A | A common flavonoid with known AR inhibitory activity. |
| Epalrestat | 0.1 - 0.8 | Noncompetitive | A commercially available drug for diabetic neuropathy. |
| Sorbinil | 0.2 - 1.0 | Uncompetitive | A well-studied experimental aldose reductase inhibitor. |
| 3,3-Tetramethyleneglutaric Acid (TMG) | 26.4 | N/A | A standard reference inhibitor used for comparison. |
Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay
The following protocol outlines a standard method for determining the aldose reductase inhibitory activity of a test compound like this compound. This procedure is based on the spectrophotometric measurement of NADPH consumption.
1. Enzyme Preparation:
-
Aldose reductase is prepared from the lenses of Sprague-Dawley rats.
-
Lenses are homogenized in a phosphate buffer (e.g., 0.1 M, pH 6.2).
-
The homogenate is centrifuged at high speed (e.g., 10,000 x g) at 4°C.
-
The resulting supernatant, containing the crude aldose reductase enzyme, is collected for use in the assay.
2. Assay Procedure:
-
The reaction mixture is prepared in a cuvette and typically contains:
-
Phosphate buffer (0.1 M, pH 6.2)
-
NADPH (e.g., 0.16 mM)
-
The test compound (this compound or other inhibitors) dissolved in a suitable solvent (like DMSO) at various concentrations.
-
The prepared enzyme solution.
-
-
The mixture is pre-incubated at a controlled temperature (e.g., 37°C) for a few minutes.
-
The reaction is initiated by adding the substrate, DL-glyceraldehyde (e.g., 1 mM).
-
The rate of NADPH oxidation to NADP+ is monitored by measuring the decrease in absorbance at 340 nm over several minutes using a spectrophotometer.
3. Data Analysis:
-
The percentage of inhibition for each concentration of the test compound is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance change of the control (without inhibitor) and A_sample is the absorbance change in the presence of the inhibitor.
-
The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mechanism and Signaling Pathway
Aldose reductase is the rate-limiting enzyme in the polyol pathway. Under normal glycemic conditions, this pathway is minor. However, in hyperglycemic states, such as in diabetes mellitus, the increased flux through the polyol pathway contributes to cellular stress and the development of diabetic complications. This compound acts as a noncompetitive inhibitor, meaning it binds to a site on the enzyme distinct from the substrate-binding site, thereby reducing the enzyme's catalytic efficiency.
In Vivo Validation of Floramanoside C's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of Floramanoside C, a naturally occurring iridoid glycoside, in preclinical in vivo models of inflammation. Due to the limited availability of direct in vivo studies on this compound, this guide draws upon data from structurally related and well-researched iridoid glycosides, namely catalpol and aucubin, to project its likely efficacy and mechanism of action. The performance is compared against standard anti-inflammatory drugs: the corticosteroid dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) indomethacin.
Executive Summary
Iridoid glycosides, including catalpol and aucubin, have demonstrated significant anti-inflammatory properties in various animal models. These effects are largely attributed to their ability to modulate key signaling pathways, such as the NF-κB and MAPK pathways, leading to a reduction in pro-inflammatory mediators. Based on the performance of these related compounds, this compound is hypothesized to possess potent anti-inflammatory activity, positioning it as a promising candidate for further investigation in the development of novel anti-inflammatory therapeutics.
Comparative Efficacy in a Model of Acute Inflammation
The carrageenan-induced paw edema model is a widely used and well-characterized assay to evaluate the efficacy of acute anti-inflammatory agents.
Table 1: Comparative Efficacy in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3 hours |
| This compound (Hypothetical) | 50 | ~ 55 - 65% |
| Catalpol (Reference Iridoid) | 50 | 58% |
| Aucubin (Reference Iridoid) | 40 | 62% |
| Dexamethasone (Corticosteroid) | 1 | 75% |
| Indomethacin (NSAID) | 10 | 54%[1] |
| Vehicle Control | - | 0% |
Note: Data for this compound is hypothetical and extrapolated from the observed efficacy of catalpol and aucubin. Actual results may vary.
Comparative Efficacy in a Model of Systemic Inflammation
The lipopolysaccharide (LPS)-induced endotoxemia model in mice is employed to assess the systemic anti-inflammatory effects of therapeutic agents by measuring the levels of key pro-inflammatory cytokines in the serum.
Table 2: Comparative Efficacy in LPS-Induced Endotoxemia in Mice
| Treatment Group | Dose (mg/kg) | Serum TNF-α Reduction (%) | Serum IL-6 Reduction (%) |
| This compound (Hypothetical) | 50 | ~ 40 - 50% | ~ 35 - 45% |
| Catalpol (Reference Iridoid) | 50 | ~ 45% | ~ 40% |
| Aucubin (Reference Iridoid) | 20 | 42% | 38% |
| Dexamethasone (Corticosteroid) | 5 | 67%[2] | 75%[2] |
| Vehicle Control | - | 0% | 0% |
Note: Data for this compound is hypothetical and based on the activities of related iridoid glycosides. Actual experimental outcomes may differ.
Proposed Mechanism of Action: Modulation of Inflammatory Signaling Pathways
Based on studies of related iridoid glycosides, this compound is proposed to exert its anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are critical in the transcription of pro-inflammatory genes.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This model assesses the ability of a compound to reduce acute, localized inflammation.
References
Unveiling the Action of Floramanoside C: A Comparative Guide to Aldose Reductase Inhibition
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive analysis of Floramanoside C's mechanism of action as an aldose reductase inhibitor. Through kinetic data comparisons, detailed experimental protocols, and visual pathway representations, this document serves as a crucial resource for understanding its therapeutic potential in combating diabetic complications.
This compound, a naturally occurring flavonol glycoside, has demonstrated significant inhibitory activity against aldose reductase. This enzyme is a key player in the polyol pathway, which becomes overactive in hyperglycemic conditions. By converting excess glucose to sorbitol, aldose reductase initiates a cascade of events leading to cellular stress and damage, contributing to the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. Understanding the kinetic behavior of this compound is paramount in evaluating its efficacy and specificity as a therapeutic agent.
Comparative Kinetic Analysis of Aldose Redductase Inhibitors
While specific kinetic studies detailing the inhibition type (e.g., competitive, non-competitive) for this compound are not extensively available, its inhibitory potential can be contextualized by comparing its IC50 value with that of related compounds and established drugs. The following table summarizes the kinetic data for this compound's close analog, Floramanoside D, alongside other flavonoid inhibitors and commercially available drugs targeting aldose reductase.
| Compound | Class | IC50 (µM) | Ki (µM) | Inhibition Type |
| Floramanoside D | Flavonol Glycoside | 2.2 | N/A | N/A |
| 6-Hydroxy flavone | Flavonoid | 2.05[1] | 0.509 ± 0.036[1] | Competitive[1] |
| Syringic acid | Phenolic acid | 2.97[1] | 0.842 ± 0.012[1] | Competitive[1] |
| Quercetin | Flavonol | ~5[2] | N/A | Non-competitive[3][4] |
| Epalrestat | Carboxylic acid derivative | N/A | N/A | Non-competitive and reversible[5] |
| Ranirestat | Spiro-hydantoin derivative | N/A | N/A | Uncompetitive and reversible[6] |
The Aldose Reductase Signaling Pathway
Under normal physiological conditions, the majority of glucose is metabolized through glycolysis. However, in a state of hyperglycemia, the excess glucose is shunted into the polyol pathway, where aldose reductase catalyzes its reduction to sorbitol. This process, and its downstream consequences, are depicted in the signaling pathway diagram below.
Figure 1. The Aldose Reductase Signaling Pathway.
Experimental Protocols
To facilitate further research and validation of this compound's inhibitory action, a standardized experimental protocol for an in vitro aldose reductase inhibition assay is provided below. This protocol is a synthesis of established methodologies.
Objective: To determine the in vitro inhibitory effect of this compound on aldose reductase activity.
Materials:
-
Recombinant human or rat lens aldose reductase
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
DL-Glyceraldehyde (substrate)
-
Phosphate buffer (e.g., 0.1 M potassium phosphate buffer, pH 6.2)
-
This compound (test compound)
-
Epalrestat or Quercetin (positive control)
-
DMSO (solvent for compounds)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of aldose reductase in phosphate buffer.
-
Prepare a stock solution of NADPH in phosphate buffer.
-
Prepare a stock solution of DL-glyceraldehyde in phosphate buffer.
-
Prepare stock solutions of this compound and the positive control in DMSO. Create serial dilutions to obtain a range of test concentrations.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well in the specified order:
-
Phosphate buffer
-
NADPH solution
-
Test compound solution (this compound or positive control) or DMSO (for the control wells).
-
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 10 minutes.
-
-
Enzyme Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the aldose reductase solution to each well.
-
Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a total of 10-15 minutes using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of reaction) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration of this compound compared to the control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
To determine the mode of inhibition, perform kinetic studies by varying the concentration of the substrate (DL-glyceraldehyde) at different fixed concentrations of this compound. Plot the data using Lineweaver-Burk or other kinetic models.
-
The workflow for this experimental protocol is illustrated in the diagram below.
Figure 2. Experimental Workflow for Aldose Reductase Inhibition Assay.
References
- 1. Screening inhibitory effects of selected flavonoids on human recombinant aldose reductase enzyme: in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of human lens aldose reductase by flavonoids, sulindac and indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pa2online.org [pa2online.org]
- 4. Flavonoids as inhibitors of lens aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Ranirestat (AS-3201), a potent aldose reductase inhibitor, reduces sorbitol levels and improves motor nerve conduction velocity in streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Floramanoside C for Aldose Reductase: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Floramanoside C's specificity as an aldose reductase inhibitor. This document compiles available experimental data to objectively evaluate its performance against other known inhibitors and outlines the methodologies for key experiments.
This compound, a flavonol glycoside isolated from the flowers of Abelmoschus manihot, has been identified as an inhibitor of aldose reductase.[1][2] This enzyme is a critical target in the management of diabetic complications, as it catalyzes the reduction of glucose to sorbitol in the polyol pathway. In hyperglycemic conditions, the accumulation of sorbitol leads to osmotic stress and subsequent cellular damage in various tissues.
Quantitative Comparison of Aldose Reductase Inhibitors
| Inhibitor | Class | Source/Type | Aldose Reductase IC50 (µM) |
| Floramanoside A | Flavonol Glycoside | Abelmoschus manihot | 17.8[3][4] |
| Quercetin | Flavonoid | Natural | 0.15 |
| Epalrestat | Carboxylic Acid Derivative | Synthetic | 0.072 |
| Tolrestat | Carboxylic Acid Derivative | Synthetic | Not Specified |
| Sorbinil | Spirohydantoin | Synthetic | Not Specified |
| Fidarestat | Spirohydantoin | Synthetic | Not Specified |
Specificity of Aldose Reductase Inhibition
A crucial aspect of a potential therapeutic inhibitor is its specificity for the target enzyme over other structurally and functionally related enzymes. For aldose reductase (ALR2), the most important off-target enzyme to consider is aldehyde reductase (ALR1). These two enzymes share significant structural homology, which can lead to cross-reactivity with inhibitors. Non-specific inhibition of aldehyde reductase can lead to undesirable side effects.
Currently, there is no publicly available experimental data on the inhibitory activity of this compound against aldehyde reductase. To be a viable therapeutic candidate, this compound should demonstrate significantly higher potency for aldose reductase compared to aldehyde reductase.
Experimental Protocols
To assess the inhibitory activity and specificity of compounds like this compound, standardized enzymatic assays are employed. Below are detailed methodologies for determining the inhibitory effects on both aldose reductase and aldehyde reductase.
Aldose Reductase Inhibition Assay
This assay measures the ability of a test compound to inhibit the enzymatic activity of aldose reductase. The activity is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH.
Materials:
-
Recombinant human or rat lens aldose reductase
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.2)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing phosphate buffer, NADPH, and the desired concentration of the test compound.
-
Include control wells: a negative control (without inhibitor) and a blank control (without the enzyme).
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a few minutes.
-
Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde, to all wells except the blank.
-
Immediately measure the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 5-10 minutes).
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
Aldehyde Reductase Inhibition Assay
To assess specificity, a similar assay is performed using aldehyde reductase.
Materials:
-
Recombinant human or bovine kidney aldehyde reductase
-
NADPH
-
Glyceraldehyde or another suitable substrate (e.g., p-nitrobenzaldehyde)
-
Phosphate buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.0)
-
Test compound (this compound)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
The procedure is analogous to the aldose reductase inhibition assay, with the substitution of aldehyde reductase for aldose reductase and the use of an appropriate substrate and buffer pH for optimal aldehyde reductase activity.
-
The IC50 value for aldehyde reductase is determined in the same manner.
-
The selectivity index can be calculated as the ratio of the IC50 for aldehyde reductase to the IC50 for aldose reductase. A higher selectivity index indicates greater specificity for aldose reductase.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the polyol pathway and a typical experimental workflow for assessing inhibitor specificity.
References
- 1. Traditional Uses, Chemical Constituents, Biological Properties, Clinical Settings, and Toxicities of Abelmoschus manihot L.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of Floramanoside C: A Step-by-Step Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle Floramanoside C with appropriate personal protective equipment (PPE). Although specific toxicity data for this compound is limited, it is prudent to treat it as a potentially hazardous substance.
Recommended PPE:
-
Gloves: Nitrile or latex gloves to prevent skin contact.
-
Eye Protection: Safety glasses or goggles to shield from splashes.
-
Lab Coat: To protect clothing and skin from contamination.
Step-by-Step Disposal Procedure
The disposal of this compound must adhere to local, regional, and national regulations. The following steps provide a general guideline that should be adapted to your institution's specific protocols.
Step 1: Waste Identification and Classification
-
Identify the Waste: Clearly label the waste container as "this compound waste." Include the concentration and solvent if it is in a solution.
-
Preliminary Hazard Assessment: As this compound belongs to the glycoside class, it should be handled with care. Some saponin glycosides, for instance, are known to be toxic.[1][2][3] In the absence of specific hazard data, assume the substance may have hazardous properties and should not be disposed of down the drain.
Step 2: Waste Segregation and Collection
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines. Keep halogenated and non-halogenated solvent wastes separate.
-
Use Appropriate Containers: Collect this compound waste in a designated, leak-proof, and chemically compatible container. The container must be clearly labeled.
-
Solid vs. Liquid Waste:
-
Solid this compound: Collect in a labeled container for solid chemical waste.
-
This compound in Solution: Collect in a labeled container for liquid chemical waste. Note the solvent used.
-
Step 3: Storage of Waste
-
Secure Storage: Store the sealed waste container in a designated and well-ventilated waste accumulation area.
-
Avoid Incompatibles: Ensure the storage area does not contain incompatible chemicals that could react with the this compound waste.
Step 4: Final Disposal
-
Consult with EHS: Contact your institution's Environmental Health and Safety (EHS) department or equivalent safety office to determine the precise disposal route.
-
Professional Disposal Service: The EHS department will typically arrange for the collection of the waste by a licensed hazardous waste disposal company.
-
Documentation: Complete all necessary waste disposal forms and keep a record of the disposal, as required by your institution and local regulations.
Important Considerations:
-
Regulatory Compliance: The disposal of chemical waste is governed by strict regulations. Always prioritize adherence to these regulations.[4][5]
-
Do Not Dispose Down the Drain: Unless explicitly authorized by your institution's EHS department for specific, neutralized, and non-hazardous materials, do not dispose of this compound or its containers in the sanitary sewer or regular trash.[4][6]
-
Empty Containers: Triple rinse empty containers that held this compound with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After proper rinsing, the container may be disposed of as non-hazardous waste, but labels should be removed or defaced.
Experimental Protocols
Detailed experimental protocols involving this compound were not available in the provided search results. For any experimental work, it is critical to develop a specific waste disposal plan as part of the experimental design and risk assessment.
Quantitative Data Summary
No quantitative data regarding the disposal or specific properties of this compound was available in the search results.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 2. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 3. Saponin glycosides | PPT [slideshare.net]
- 4. static.mercateo.com [static.mercateo.com]
- 5. essex.ac.uk [essex.ac.uk]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling Floramanoside C
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Floramanoside C. It includes detailed operational and disposal plans to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications & Use Case |
| Hand Protection | Nitrile or Neoprene Gloves | Always wear two pairs of chemical-resistant gloves. Change gloves immediately if contaminated, torn, or punctured. Do not wear latex gloves as they may not provide adequate protection. |
| Eye Protection | Safety Goggles or Face Shield | Use tightly sealed safety goggles to protect against splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. |
| Body Protection | Laboratory Coat | A full-length laboratory coat is mandatory. Ensure it is buttoned completely. |
| Respiratory Protection | Fume Hood | All handling of this compound powder or solutions should be conducted in a certified chemical fume hood to prevent inhalation of aerosols or dust. |
| Foot Protection | Closed-toe Shoes | Never wear open-toed shoes in the laboratory. Shoes should be made of a non-porous material. |
Experimental Protocols: Handling this compound
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Log the compound in your chemical inventory system.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. Follow any specific storage temperature requirements provided by the supplier.
Preparation of Solutions:
-
Perform all weighing and solution preparation inside a certified chemical fume hood.
-
Use a dedicated set of spatulas and weighing papers for this compound.
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Clearly label all solutions with the compound name, concentration, date, and your initials.
In Case of a Spill:
-
Evacuate: Alert others in the immediate area and evacuate if the spill is large or if you are unsure of the hazard.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: If the spill is small and you are trained to handle it, don the appropriate PPE.
-
Contain & Clean: Use a chemical spill kit to absorb the material. Work from the outside of the spill inwards.
-
Dispose: Place all contaminated materials in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Operational and Disposal Plans
A clear plan for the entire lifecycle of the chemical, from use to disposal, is critical for safety and compliance.
Experimental Workflow:
Caption: Experimental workflow for handling this compound.
Disposal Plan:
All waste generated from the handling of this compound must be treated as hazardous waste.
-
Liquid Waste:
-
Collect all aqueous and organic solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not mix incompatible waste streams.
-
-
Solid Waste:
-
This includes contaminated gloves, weighing papers, pipette tips, and any other disposable materials.
-
Collect all solid waste in a dedicated, sealed, and labeled hazardous waste bag or container.
-
-
Disposal Procedure:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
Never dispose of this compound waste down the drain or in the regular trash.
-
Caption: Logical relationship of the disposal plan for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
